molecular formula C7H6BBrF2O2 B13617699 (3-Bromo-4-(difluoromethyl)phenyl)boronic acid

(3-Bromo-4-(difluoromethyl)phenyl)boronic acid

Cat. No.: B13617699
M. Wt: 250.84 g/mol
InChI Key: WSRAMOZETJRPSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Bromo-4-(difluoromethyl)phenyl)boronic acid: is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with bromine and difluoromethyl groups. It is widely used as a building block in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-4-(difluoromethyl)phenyl)boronic acid typically involves the bromination of a difluoromethyl-substituted phenylboronic acid. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques further enhances the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions: (3-Bromo-4-(difluoromethyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.

    Reduction: The bromine and difluoromethyl groups can be reduced under specific conditions to form different substituted phenylboronic acids.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are used in substitution reactions.

Major Products Formed:

    Oxidation: Boronic esters and anhydrides.

    Reduction: Substituted phenylboronic acids.

    Substitution: Various functionalized phenylboronic acids.

Mechanism of Action

The mechanism of action of (3-Bromo-4-(difluoromethyl)phenyl)boronic acid primarily involves its ability to participate in cross-coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . This mechanism is widely utilized in the synthesis of complex organic molecules.

Comparison with Similar Compounds

  • 3-(Trifluoromethyl)phenylboronic acid
  • 4-(Bromomethyl)phenylboronic acid
  • 3,4-Difluorophenylboronic acid

Comparison: (3-Bromo-4-(difluoromethyl)phenyl)boronic acid is unique due to the presence of both bromine and difluoromethyl groups on the phenyl ring. This combination imparts distinct reactivity and selectivity in chemical reactions compared to other similar compounds. For instance, the presence of the difluoromethyl group enhances the compound’s stability and reactivity in cross-coupling reactions, making it a valuable reagent in organic synthesis .

Properties

Molecular Formula

C7H6BBrF2O2

Molecular Weight

250.84 g/mol

IUPAC Name

[3-bromo-4-(difluoromethyl)phenyl]boronic acid

InChI

InChI=1S/C7H6BBrF2O2/c9-6-3-4(8(12)13)1-2-5(6)7(10)11/h1-3,7,12-13H

InChI Key

WSRAMOZETJRPSO-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1)C(F)F)Br)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.